molecular formula C16H14N2OS B6003769 3-hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone

3-hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone

Cat. No.: B6003769
M. Wt: 282.4 g/mol
InChI Key: IJDRJSKUVBLQOG-GZTJUZNOSA-N
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Description

3-hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone is a complex organic compound with the molecular formula C16H14N2OS. This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone typically involves the reaction of 3-hydroxy-1-benzothiophene-2-carbaldehyde with methyl(phenyl)hydrazine. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiophene oxides, while reduction could produce various hydrazine derivatives .

Scientific Research Applications

3-hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-1-benzothiophene-2-carbaldehyde methyl(phenyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-18(12-7-3-2-4-8-12)17-11-15-16(19)13-9-5-6-10-14(13)20-15/h2-11,19H,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDRJSKUVBLQOG-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)N=CC2=C(C3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)/N=C/C2=C(C3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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